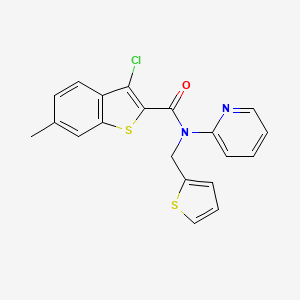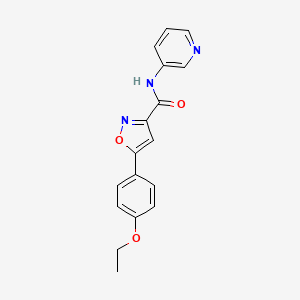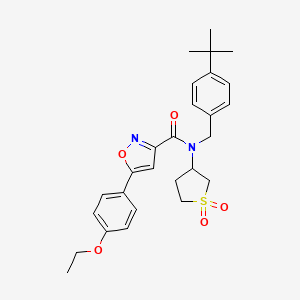
3-chloro-6-methyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-methyl-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methyl-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable halogenated precursor.
Chlorination and Methylation: The benzothiophene core is then chlorinated and methylated to introduce the 3-chloro and 6-methyl substituents, respectively.
Amide Formation: The final step involves the formation of the carboxamide group by reacting the chlorinated and methylated benzothiophene with pyridin-2-ylamine and thiophen-2-ylmethylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methyl-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dechlorinated or demethylated derivatives.
Scientific Research Applications
3-Chloro-6-methyl-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where benzothiophene derivatives have shown efficacy.
Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 3-chloro-6-methyl-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methyl-1-benzothiophene-2-carboxamide: Lacks the pyridin-2-yl and thiophen-2-ylmethyl substituents.
6-Methyl-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide: Lacks the chloro substituent.
3-Chloro-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide: Lacks the methyl substituent.
Uniqueness
The presence of the 3-chloro, 6-methyl, pyridin-2-yl, and thiophen-2-ylmethyl groups in 3-chloro-6-methyl-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide imparts unique chemical and physical properties that may enhance its efficacy and versatility in various applications compared to similar compounds.
Properties
Molecular Formula |
C20H15ClN2OS2 |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
3-chloro-6-methyl-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H15ClN2OS2/c1-13-7-8-15-16(11-13)26-19(18(15)21)20(24)23(12-14-5-4-10-25-14)17-6-2-3-9-22-17/h2-11H,12H2,1H3 |
InChI Key |
KPRATAZUKWQECK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)N(CC3=CC=CS3)C4=CC=CC=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethoxyphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11355490.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-propylacetamide](/img/structure/B11355502.png)

![N-benzyl-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11355521.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B11355524.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B11355525.png)

![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11355532.png)
![N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethoxybenzamide](/img/structure/B11355539.png)
![N-[(5-bromofuran-2-yl)methyl]-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B11355541.png)
![1-(Benzylthio)-5-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11355552.png)
![N-(Adamantan-1-YL)-1-[(2-chlorophenyl)methanesulfonyl]piperidine-4-carboxamide](/img/structure/B11355557.png)
![4-nitro-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11355558.png)
![N-[4-(benzyloxy)phenyl]-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11355563.png)
